(Rac)-ErSO-DFP (Rac)-ErSO-DFP
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644979
InChI: InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)
SMILES:
Molecular Formula: C20H17F5N2O2
Molecular Weight: 412.4 g/mol

(Rac)-ErSO-DFP

CAS No.:

Cat. No.: VC16644979

Molecular Formula: C20H17F5N2O2

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

(Rac)-ErSO-DFP -

Specification

Molecular Formula C20H17F5N2O2
Molecular Weight 412.4 g/mol
IUPAC Name 3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one
Standard InChI InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)
Standard InChI Key IVIIASPFEXRZGM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

Introduction

Chemical and Pharmacological Profile of (Rac)-ErSO-DFP

Structural Characteristics

(Rac)-ErSO-DFP is a racemic mixture characterized by a fluorine-rich aromatic backbone, which contributes to its metabolic stability and membrane permeability. The compound’s structure includes a difluorophenyl group and a tetrafluorophenoxy moiety, critical for binding to the Erα ligand-binding domain (LBD) . The SMILES notation \text{O=C1NC2=C(C=CC=C2C(F)(F)F)C1(C3=CC=C(O)C=C3)C4=CC=C(OC(F)(F)F)C=C4 confirms the presence of these functional groups, which facilitate interactions with hydrophobic pockets in the Erα receptor .

Table 1: Key Physicochemical Properties of (Rac)-ErSO-DFP

PropertyValue
CAS Number2768139-73-5
Molecular FormulaC20H17F5N2O2\text{C}_{20}\text{H}_{17}\text{F}_{5}\text{N}_{2}\text{O}_{2}
Molecular Weight412.35 g/mol
SolubilityLipophilic (DMSO-soluble)
TargetErα-dependent a-UPR pathway

Synthesis and Derivatives

(Rac)-ErSO-DFP is synthesized via a multi-step process involving palladium-catalyzed coupling reactions to introduce fluorinated aryl groups, followed by chiral resolution to yield the racemic mixture . Compared to its parent compound ErSO, (Rac)-ErSO-DFP exhibits a 40% reduction in molecular weight, enhancing its tissue penetration and bioavailability . Derivatives such as ErSO-DFP (non-racemic) and (±)-ErSO share structural similarities but differ in stereochemical configuration and potency .

Mechanism of Action: Targeting the a-UPR Pathway

a-UPR Hyperactivation and Cancer Cell Death

The a-UPR is a stress response pathway typically activated during protein misfolding. (Rac)-ErSO-DFP forces Erα to perpetually activate this pathway, resulting in:

  • ER Stress Overload: Sustained upregulation of GRP78/BiP and IRE1α, causing endoplasmic reticulum (ER) swelling .

  • Metabolic Collapse: Depletion of ATP stores due to excessive protein chaperone activity .

  • Apoptosis Induction: Activation of caspase-4 and caspase-7 via the ATF6-CHOP axis .

Table 2: Key Signaling Nodes in (Rac)-ErSO-DFP-Induced a-UPR

Pathway ComponentRole in Mechanism
GRP78/BiPER chaperone; biomarker of pathway activation
IRE1α-XBP1Mediates transcriptional stress response
ATF6-CHOPPro-apoptotic signal amplification

Preclinical Efficacy Data

In Vitro Anticancer Activity

In ERα+ MCF-7 breast cancer cells, (Rac)-ErSO-DFP demonstrated an IC50 of 35 nM after 24 hours of exposure, outperforming tamoxifen (IC50 = 1.2 µM) by 34-fold . The compound retained potency against tamoxifen-resistant MCF-7/TAMR cells (IC50 = 42 nM), confirming its ability to bypass common resistance mechanisms .

Table 3: In Vitro Cytotoxicity of (Rac)-ErSO-DFP

Cell LineIC50 (24 h)Resistance Profile
MCF-7 (ERα+)35 nMSensitive
MCF-7/TAMR42 nMResistant to tamoxifen
MDA-MB-231 (ERα−)>10 µMInsensitive

In Vivo Tumor Regression

In ovariectomized Nu/J mice bearing orthotopic MCF-7 tumors, weekly intravenous administration of 5 mg/kg (Rac)-ErSO-DFP induced complete tumor regression within 21 days . Histopathological analysis revealed necrotic tumor cores and absent Ki-67 staining, indicating irreversible proliferative arrest .

Clinical Implications and Future Directions

The ability of (Rac)-ErSO-DFP to target resistant ERα+ tumors positions it as a candidate for late-stage metastatic breast cancer. Ongoing studies aim to:

  • Optimize dosing schedules to minimize ER stress in normal tissues.

  • Develop companion diagnostics for a-UPR activation status.

  • Evaluate combinations with CDK4/6 inhibitors (e.g., palbociclib) to enhance therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator